molecular formula C59H71F3N12O11S2 B10788440 Vapreotide (trifluoroacetate salt)

Vapreotide (trifluoroacetate salt)

Cat. No.: B10788440
M. Wt: 1245.4 g/mol
InChI Key: LVZIATZDHWYHID-NCACADTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vapreotide involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process typically includes the following steps:

Industrial Production Methods

Industrial production of Vapreotide follows similar principles but on a larger scale. The use of automated peptide synthesizers and large-scale HPLC systems allows for the efficient production of high-purity Vapreotide suitable for clinical and research applications .

Chemical Reactions Analysis

Types of Reactions

Vapreotide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various analogs of Vapreotide with modified amino acid sequences, which are used to study the structure-activity relationships and optimize therapeutic efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Vapreotide

Vapreotide is unique due to its specific receptor binding profile and its ability to inhibit neurokinin-1 receptors, which contributes to its analgesic and anti-inflammatory effects. This dual mechanism of action distinguishes it from other somatostatin analogs .

Properties

Molecular Formula

C59H71F3N12O11S2

Molecular Weight

1245.4 g/mol

IUPAC Name

(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C57H70N12O9S2.C2HF3O2/c1-32(2)49-57(78)68-48(55(76)64-44(50(60)71)26-35-28-61-41-16-8-6-14-38(35)41)31-80-79-30-47(67-51(72)40(59)24-33-12-4-3-5-13-33)56(77)65-45(25-34-19-21-37(70)22-20-34)53(74)66-46(27-36-29-62-42-17-9-7-15-39(36)42)54(75)63-43(52(73)69-49)18-10-11-23-58;3-2(4,5)1(6)7/h3-9,12-17,19-22,28-29,32,40,43-49,61-62,70H,10-11,18,23-27,30-31,58-59H2,1-2H3,(H2,60,71)(H,63,75)(H,64,76)(H,65,77)(H,66,74)(H,67,72)(H,68,78)(H,69,73);(H,6,7)/t40-,43+,44+,45+,46-,47+,48+,49+;/m1./s1

InChI Key

LVZIATZDHWYHID-NCACADTJSA-N

Isomeric SMILES

CC(C)[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@@H](CC6=CNC7=CC=CC=C76)C(=O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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